molecular formula C22H19N3O2S B2561773 N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-54-6

N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2561773
CAS No.: 899964-54-6
M. Wt: 389.47
InChI Key: NOUUKXBHBGDSQH-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a structurally complex benzamide derivative featuring dual substitution at the amide nitrogen. Its core structure includes:

  • A benzothiazole moiety substituted with a methoxy group at the 6-position.
  • A 4-methylbenzamide backbone.
  • A pyridin-2-ylmethyl group as the second N-substituent.

However, its distinct substitution pattern distinguishes it from related compounds, particularly in terms of steric and electronic properties.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-6-8-16(9-7-15)21(26)25(14-17-5-3-4-12-23-17)22-24-19-11-10-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUKXBHBGDSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

The biological activity of this compound is attributed to its interaction with specific molecular targets, influencing various biochemical pathways. Research indicates that compounds with similar structures exhibit significant biological activities, including:

Anticancer Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide has shown promising results against various cancer cell lines.

Case Study: Antitumor Evaluation

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These results indicate that structural modifications can lead to varying degrees of cytotoxicity, suggesting the compound's potential as an anticancer agent.

Antimicrobial Effects

The compound's structural features suggest potential antibacterial properties, particularly against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values

CompoundMIC (μmol/mL)
4d10.7 - 21.4
4pNot specified

Research indicates that modifications in the structure can enhance antimicrobial efficacy, making this compound a candidate for further investigation in infectious disease treatment.

Enzyme Inhibition

The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. The presence of functional groups like methoxy and nitro may enhance its reactivity and selectivity towards these targets.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects . In cancer cells, it might induce apoptosis by activating p53 pathways and altering the balance of mitochondrial proteins such as Bcl-2 and Bax .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Analogs

Compound Name Benzothiazole Substituent Benzamide Substituent Second N-Substituent Key Features
Target Compound 6-OCH₃ 4-CH₃ Pyridin-2-ylmethyl Dual N-substitution
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) None 4-Cl None Halogenated benzamide
4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (3) None 4-CH₃ Pyridin-4-yl thiazole Thiazole-pyridine hybrid
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide (19) 6-OCH₃ 4-NO₂ (sulfonamide) None Sulfonamide linkage
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-NH₂ H None Amino-functionalized core

Key Observations :

  • The pyridin-2-ylmethyl group introduces steric bulk and hydrogen-bonding capability, which may influence binding affinity in enzyme targets compared to simpler substituents .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Spectral Data

Compound Melting Point (°C) ¹H NMR (δ, ppm) HRMS (m/z)
Target Compound Not reported Expected: ~2.4 (CH₃), ~3.8 (OCH₃) Calculated: ~417.1
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 202–212 7.2–8.1 (aromatic), 12.5 (NH) 289.01 (obs.)
4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (3) Yellow solid 2.4 (CH₃), 7.3–8.5 (pyridine) 307.1 (obs.)
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide (19) 154–155 3.8 (OCH₃), 8.0–8.5 (NO₂) 409.0 (obs.)

Insights :

  • The absence of an NH signal in the target compound’s ¹H NMR (due to dual N-substitution) differentiates it from monosubstituted analogs like 1.2e .
  • The methoxy group in the target compound and compound 19 produces distinct δ ~3.8 ppm signals, a hallmark of benzothiazole-OCH₃ substitution .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S, with a molecular weight of 389.5 g/mol. Its structure includes a methoxybenzo[d]thiazole moiety and a pyridin-2-ylmethyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H19N3O2S
Molecular Weight389.5 g/mol
CAS Number899964-54-6

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines, including U937 (a leukemia cell line) and MCF-7 (a breast cancer cell line).

  • Induction of Apoptosis : The compound activates procaspase-3 to caspase-3, which is crucial in the apoptotic pathway. This activation leads to programmed cell death in cancer cells, particularly those overexpressing procaspase-3 .
  • Cell Cycle Arrest : Research indicates that the compound can induce G2/M phase cell cycle arrest, which is essential for preventing cancer cell proliferation .
  • Regulation of Mitochondrial Proteins : The compound alters the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, promoting apoptosis through caspase activation .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that specific structural features are essential for the compound's biological activity:

  • Benzothiazole Moiety : The presence of the benzothiazole ring is critical for anticancer activity, as it enhances interactions with biological targets.
  • Pyridine Group : The pyridine moiety contributes to the lipophilicity and overall binding affinity to target proteins involved in cancer progression .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives of benzothiazole bearing similar structures exhibited IC50 values ranging from 5.04 to 13 μM against Colo205, U937, MCF7, and A549 cancer cell lines, indicating strong anticancer potential .
  • Mechanistic Insights : Further investigation into the mechanisms revealed that compounds similar to this compound could effectively regulate AMPK phosphorylation pathways, leading to downstream effects on cell cycle regulation and apoptosis induction .
  • Comparative Analysis : In a comparative study of various benzothiazole derivatives, this compound showed superior selectivity for cancer cells over normal fibroblast cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for preparing N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide and its analogues?

A general synthesis protocol involves coupling a thiazole-2-amine derivative with an acyl chloride in the presence of a base. For example, thiazole intermediates can be reacted with substituted benzoyl chlorides in dry pyridine under ice-cooled conditions, followed by extraction and purification via recrystallization or chromatography . Modifications may include using pyridin-2-ylmethylamine for N-alkylation steps, as seen in related benzamide-thiazole syntheses .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm molecular structure via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm for thiazole and pyridine moieties) .
  • HPLC : For assessing purity (>95% is typical for research-grade compounds) .
  • Mass spectrometry (m/z) : To validate molecular weight alignment with theoretical values .

Q. What in vitro models are appropriate for initial biological activity screening?

Common assays include:

  • Anti-inflammatory testing : Inhibition of cytokines like TNF-α in human whole blood .
  • Receptor binding studies : Autoradiography or PET imaging for target engagement (e.g., mGluR1 in cerebellar tissue) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency compared to pyridine .
  • Catalyst use : Triethylamine or DMT-MM for activating carboxyl groups .
  • Step-wise monitoring : TLC or HPLC tracking to identify low-yield steps, as seen in compounds with 6% vs. 39% yields .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray analysis confirms bond geometries and intermolecular interactions (e.g., hydrogen bonding between thiazole N-H and pyridine N atoms). This method also identifies packing motifs, such as centrosymmetric dimers observed in related benzamide-thiazole derivatives .

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data?

Use univariate ANOVA with post-hoc tests (e.g., Duncan’s test) to compare replicates and assess significance across assay conditions. For example, cytokine inhibition data in whole blood may require normalization to control for donor variability .

Q. How can researchers address low specificity in target engagement studies?

Combine pharmacological challenges (e.g., pre-treatment with selective receptor antagonists) and metabolite analysis to distinguish specific binding from background noise, as demonstrated in PET ligand validation for mGluR1 .

Q. What computational tools aid in elucidating the mechanism of action?

Molecular docking (e.g., AutoDock Vina) can predict binding poses to receptors like glucocorticoid or metabotropic glutamate receptors. For instance, azaxanthene derivatives show agonist efficacy correlated with halogenation patterns on aromatic rings .

Data Contradiction Analysis

Q. How should conflicting results between synthetic yields and purity be resolved?

Cross-validate with elemental analysis (C/H/N ratios) to confirm compound identity and use HPLC-MS to detect byproducts. Low yields (e.g., 6% in compound 59 ) may stem from steric hindrance during coupling, requiring alternative reagents like EDCI/HOBt .

Q. What methods reconcile discrepancies between in vitro and in vivo activity data?

Perform physiologically relevant assays (e.g., whole-blood cytokine inhibition ) alongside pharmacokinetic studies to assess bioavailability. For example, high lipophilicity from trifluoromethyl groups may improve in vivo stability but reduce solubility .

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